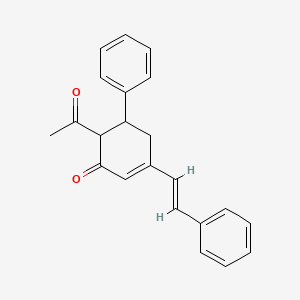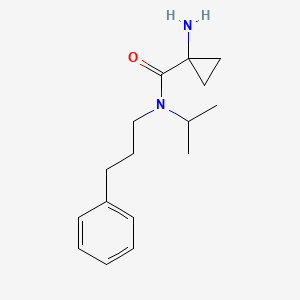
6-acetyl-5-phenyl-3-(2-phenylvinyl)-2-cyclohexen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-acetyl-5-phenyl-3-(2-phenylvinyl)-2-cyclohexen-1-one, also known as chalcone, is a naturally occurring compound found in various plants. It has been extensively studied for its potential applications in the fields of medicine, agriculture, and industry. In
作用機序
The mechanism of action of 6-acetyl-5-phenyl-3-(2-phenylvinyl)-2-cyclohexen-1-one varies depending on its application. In medicine, this compound has been shown to inhibit various enzymes and signaling pathways involved in inflammation and cancer. In agriculture, this compound has been shown to disrupt the growth and development of insects and pests. In industry, this compound has been used as a precursor for the synthesis of various compounds.
Biochemical and Physiological Effects:
Chalcone has been shown to possess various biochemical and physiological effects. In medicine, this compound has been shown to reduce inflammation, inhibit cancer cell growth, and improve glucose metabolism. In agriculture, this compound has been shown to disrupt the growth and development of insects and pests. In industry, this compound has been used as a precursor for the synthesis of various compounds.
実験室実験の利点と制限
Chalcone has several advantages and limitations for lab experiments. One of the advantages is its availability and ease of synthesis. Chalcone is readily available and can be synthesized using various methods. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 6-acetyl-5-phenyl-3-(2-phenylvinyl)-2-cyclohexen-1-one. One direction is the development of this compound-based drugs for the treatment of various diseases, including cancer and inflammation. Another direction is the development of this compound-based pesticides and insecticides for the control of pests and insects. Furthermore, the synthesis of this compound derivatives with improved solubility and bioactivity is also an area of future research.
Conclusion:
In conclusion, this compound is a naturally occurring compound with potential applications in the fields of medicine, agriculture, and industry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications and benefits.
合成法
Chalcone can be synthesized using various methods, including Claisen-Schmidt condensation, Perkin reaction, and Suzuki-Miyaura cross-coupling. The Claisen-Schmidt condensation method is the most commonly used method for the synthesis of 6-acetyl-5-phenyl-3-(2-phenylvinyl)-2-cyclohexen-1-one. It involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base catalyst.
科学的研究の応用
Chalcone has been extensively studied for its potential applications in the fields of medicine, agriculture, and industry. In medicine, 6-acetyl-5-phenyl-3-(2-phenylvinyl)-2-cyclohexen-1-one has been shown to possess various pharmacological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-diabetic properties. In agriculture, this compound has been used as a natural pesticide and insecticide. In industry, this compound has been used as a precursor for the synthesis of various compounds, including flavonoids and coumarins.
特性
IUPAC Name |
6-acetyl-5-phenyl-3-[(E)-2-phenylethenyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2/c1-16(23)22-20(19-10-6-3-7-11-19)14-18(15-21(22)24)13-12-17-8-4-2-5-9-17/h2-13,15,20,22H,14H2,1H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUGEEIZZAVBAS-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(CC(=CC1=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1C(CC(=CC1=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)benzamide hydrochloride](/img/structure/B5415112.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethyl-3-phenyl-2-propen-1-amine](/img/structure/B5415117.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(2-pyridinylthio)acetamide](/img/structure/B5415123.png)
![N-[2-(2-furoylamino)-3-phenylacryloyl]glycine](/img/structure/B5415126.png)
![methyl 4-{2-cyano-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]-1-propen-1-yl}benzoate](/img/structure/B5415132.png)
![6-methyl-2-oxo-5-[(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)carbonyl]-1,2-dihydropyridine-3-carbonitrile](/img/structure/B5415141.png)
![1-(6-chloro-1,3-benzodioxol-5-yl)-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}methanamine](/img/structure/B5415146.png)
![2-(3-chlorophenyl)-4-[(2-ethyl-1H-imidazol-1-yl)methyl]-5-methyl-1,3-oxazole](/img/structure/B5415160.png)
![5-[(3-fluorophenoxy)methyl]-N-(2-hydroxyethyl)-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5415164.png)
![1-ethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5415176.png)
![(1R*,3S*,4S*)-3-hydroxy-4,7,7-trimethyl-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5415187.png)

![1-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5415203.png)
![1-(1-{[4-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]methyl}piperidin-4-yl)pyrrolidin-2-one](/img/structure/B5415211.png)